

An In-depth Technical Guide to Propargyl-PEG8-bromide: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG8-bromide is a heterobifunctional chemical linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal alkyne group, a flexible polyethylene glycol (PEG) spacer, and a reactive bromide, makes it a versatile tool for covalently linking molecules of interest. This technical guide provides a comprehensive overview of the structure, properties, and key applications of **Propargyl-PEG8-bromide**, with a focus on experimental protocols relevant to its use.

Core Structure and Properties

Propargyl-PEG8-bromide consists of a propargyl group at one terminus, providing a reactive alkyne handle for "click chemistry." This is connected to an eight-unit polyethylene glycol (PEG) chain, which enhances hydrophilicity and provides a flexible spacer arm. The other terminus is capped with a bromide atom, a good leaving group for nucleophilic substitution reactions.

Chemical Structure

The chemical structure of **Propargyl-PEG8-bromide** is characterized by the following formula:

C19H35BrO8

The structure can be visualized as a linear molecule with a terminal alkyne, a PEG spacer, and a terminal bromine atom.



Physicochemical Properties

A summary of the key physicochemical properties of **Propargyl-PEG8-bromide** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C19H35BrO8	[1]
Molecular Weight	471.38 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically >95%	
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Increased water solubility due to the PEG spacer.	[1]
Storage	Recommended to be stored at -20°C for long-term stability.	[1]

Key Reactions and Experimental Protocols

Propargyl-PEG8-bromide is primarily utilized for its ability to participate in two key types of reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic substitution. These reactions allow for the efficient conjugation of this linker to a wide array of molecules.

Synthesis of Propargyl-PEG8-bromide

While commercially available, understanding the synthesis of **Propargyl-PEG8-bromide** provides insight into its chemistry. A general approach involves the propargylation of a PEG diol followed by bromination.

Experimental Protocol: Synthesis of a Propargyl-PEG-Bromide (General Procedure)

This protocol describes a general method that can be adapted for the synthesis of **Propargyl-PEG8-bromide**.



Materials:

- Octaethylene glycol
- Sodium hydride (NaH)
- Propargyl bromide
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Anhydrous tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

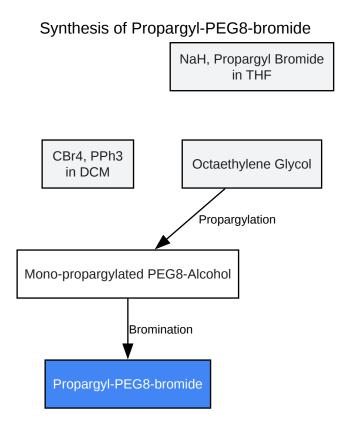
- Propargylation:
 - Dissolve octaethylene glycol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0°C in an ice bath.
 - Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
 - Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.



- Cool the reaction mixture back to 0°C and add propargyl bromide (1.0 equivalent) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain monopropargylated PEG8-alcohol.
- Bromination (Appel Reaction):
 - Dissolve the purified mono-propargylated PEG8-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
 - Add carbon tetrabromide (1.5 equivalents).
 - Cool the solution to 0°C and slowly add triphenylphosphine (1.5 equivalents) portion-wise.
 - Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 3-4 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield Propargyl-PEG8bromide.

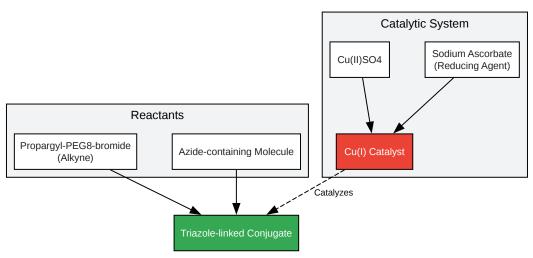
Logical Workflow for **Propargyl-PEG8-bromide** Synthesis

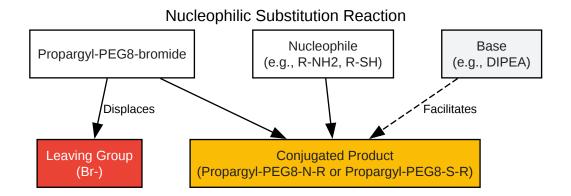






Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)







Step 1: Linker-Payload Conjugation Step 2: Antibody Modification Cytotoxic Payload (with nucleophile) Propargyl-PEG8-bromide Propargyl-PEG8-Payload Step 3: Final Conjugation (CuAAC) Antibody-Drug Conjugate (ADC)

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References

- 1. medchemexpress.com [medchemexpress.com]
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